N-{(3Z)-2-methyl-3-[(4-methylphenyl)amino]-3-[(4-methylphenyl)imino]propyl}-N-(4-methylphenyl)benzamide
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Overview
Description
N-[2-METHYL-3-[(4-METHYLPHENYL)IMINO]-3-(4-TOLUIDINO)PROPYL]-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHYL-3-[(4-METHYLPHENYL)IMINO]-3-(4-TOLUIDINO)PROPYL]-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHYL-3-[(4-METHYLPHENYL)IMINO]-3-(4-TOLUIDINO)PROPYL]-N-(4-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-METHYL-3-[(4-METHYLPHENYL)IMINO]-3-(4-TOLUIDINO)PROPYL]-N-(4-METHYLPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other complex organic molecules and dyes.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-METHYL-3-[(4-METHYLPHENYL)IMINO]-3-(4-TOLUIDINO)PROPYL]-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
N-[2-METHYL-3-[(4-METHYLPHENYL)IMINO]-3-(4-TOLUIDINO)PROPYL]-N-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
Molecular Formula |
C32H33N3O |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-methyl-3-(4-methylanilino)-3-(4-methylphenyl)iminopropyl]-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C32H33N3O/c1-23-10-16-28(17-11-23)33-31(34-29-18-12-24(2)13-19-29)26(4)22-35(30-20-14-25(3)15-21-30)32(36)27-8-6-5-7-9-27/h5-21,26H,22H2,1-4H3,(H,33,34) |
InChI Key |
OIIXKAWGHOFEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)C(C)CN(C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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